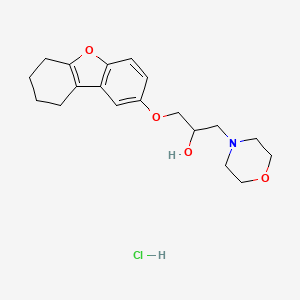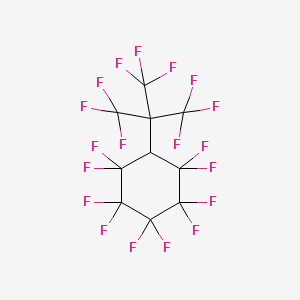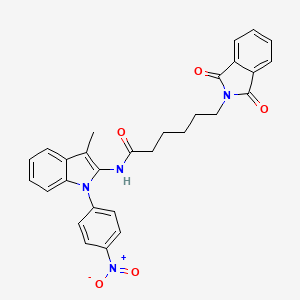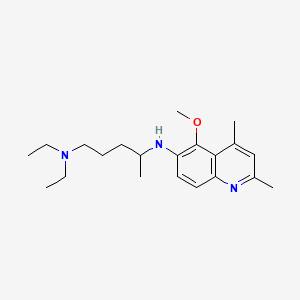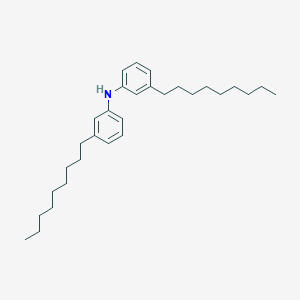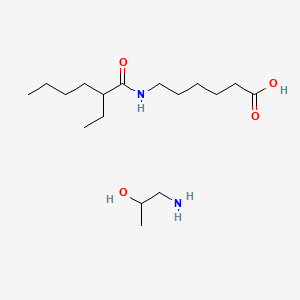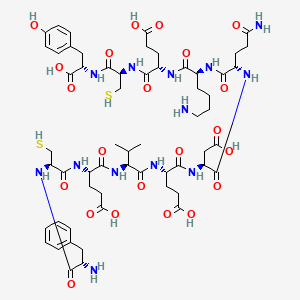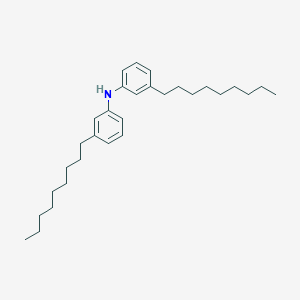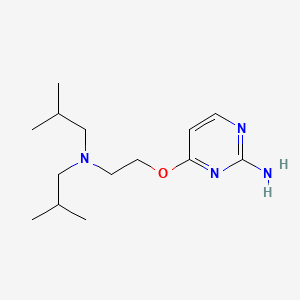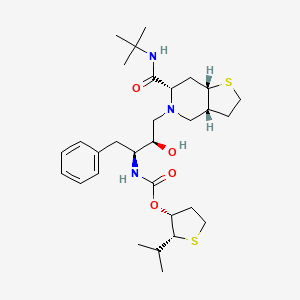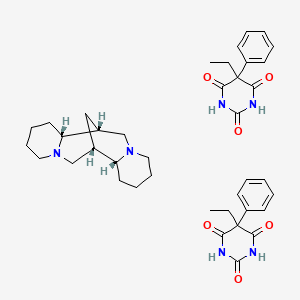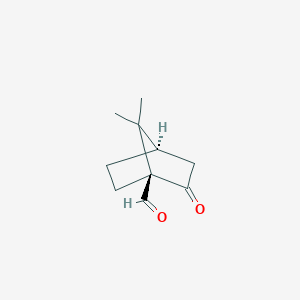
Oxocamphor, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxocamphor, (+)-: is a chiral compound derived from camphor. It is a metabolite of (+)-camphor in vivo and has been used in clinical settings to treat heart failure . This compound is known for its unique structure and significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-oxocamphor involves multiple steps starting from (+)-camphor. The process includes bromination, reduction, esterification, hydrolysis, and oxidation . The intermediates and final product are confirmed using techniques such as 1H NMR, IR, and GC-MS . The overall yield of this six-step procedure is approximately 10% .
Industrial Production Methods: Industrial production methods for (+)-oxocamphor are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, considering the reaction conditions and the need for efficient purification techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Oxocamphor undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-oxocamphor can lead to the formation of various oxidized derivatives, while reduction can yield different alcohols or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, (+)-oxocamphor is used as a starting material for the synthesis of various chiral compounds. Its unique structure makes it valuable for studying stereochemistry and chiral catalysis .
Biology: In biological research, (+)-oxocamphor is studied for its metabolic pathways and interactions with enzymes. It serves as a model compound for understanding the metabolism of terpenoids .
Medicine: Clinically, (+)-oxocamphor has been used to treat heart failure. Its pharmacological properties are being explored for potential therapeutic applications .
Industry: In the industrial sector, (+)-oxocamphor is used in the production of fragrances and flavors. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure compounds .
Mécanisme D'action
The mechanism of action of (+)-oxocamphor involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The exact molecular targets and pathways are still under investigation, but its role in metabolic processes is well-documented .
Comparaison Avec Des Composés Similaires
Camphor: A precursor to (+)-oxocamphor, used in various medicinal and industrial applications.
Fenchone: Another bicyclic monoterpenoid with similar structural features.
Borneol: A related compound with similar pharmacological properties.
Uniqueness: (+)-Oxocamphor is unique due to its specific chiral configuration and its role as a metabolite of camphor. Its distinct pharmacological properties and applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
86023-73-6 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |
Clé InChI |
DLKVHFJZTKTFRS-GMSGAONNSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



